molecular formula C14H14F2N4OS B3008627 (7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)(1H-1,2,4-triazol-5-yl)methanone CAS No. 1706221-53-5

(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)(1H-1,2,4-triazol-5-yl)methanone

Cat. No.: B3008627
CAS No.: 1706221-53-5
M. Wt: 324.35
InChI Key: STEDVTGLRHNDKU-UHFFFAOYSA-N
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Description

The compound "(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)(1H-1,2,4-triazol-5-yl)methanone" is a heterocyclic molecule featuring a 1,4-thiazepane ring fused with a 2,5-difluorophenyl group and a 1H-1,2,4-triazol-5-yl methanone moiety. Its molecular formula is C₁₅H₁₄F₂N₄OS, with an average molecular weight of 356.37 g/mol. Structural characterization of such compounds often employs X-ray crystallography refined via programs like SHELXL, ensuring precise stereochemical assignments .

Properties

IUPAC Name

[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]-(1H-1,2,4-triazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F2N4OS/c15-9-1-2-11(16)10(7-9)12-3-4-20(5-6-22-12)14(21)13-17-8-18-19-13/h1-2,7-8,12H,3-6H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STEDVTGLRHNDKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=C(C=CC(=C2)F)F)C(=O)C3=NC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)(1H-1,2,4-triazol-5-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the formation of the thiazepane ring, followed by the introduction of the difluorophenyl group and the triazole ring. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)(1H-1,2,4-triazol-5-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions could introduce new functional groups such as halides or amines.

Scientific Research Applications

Chemistry

In chemistry, (7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)(1H-1,2,4-triazol-5-yl)methanone is studied for its unique structural properties and reactivity. It can serve as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets might make it useful in treating certain diseases or conditions.

Industry

In industry, (7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)(1H-1,2,4-triazol-5-yl)methanone could be used in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)(1H-1,2,4-triazol-5-yl)methanone involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Molecular Formula Key Substituents Heterocyclic Core Synthesis Highlights
(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(1H-1,2,4-triazol-5-yl)methanone (Target) C₁₅H₁₄F₂N₄OS 2,5-Difluorophenyl, 1H-1,2,4-triazol-5-yl methanone 1,4-Thiazepane Likely involves coupling of halogenated thiazepane with triazole intermediates
2-(1,3-Benzodioxol-5-yl)-1-[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]ethanone () C₂₀H₁₉F₂NO₃S 1,3-Benzodioxol-5-yl, ethanone 1,4-Thiazepane Sodium ethoxide-mediated condensation with α-halogenated ketones
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone () C₂₈H₂₀F₂N₃O₃S₂ 2,4-Difluorophenyl, phenylsulfonylphenyl, thioether linkage 1,2,4-Triazole Triazole-thioether formation via sodium ethoxide and α-halogenated ketones
5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone () C₉H₇N₅O₂ Amino-hydroxy pyrazole, cyanothiophene Pyrazole, thiophene Malononitrile/sulfur-mediated cyclization in 1,4-dioxane

Key Observations:

Structural Flexibility vs. Rigidity: The target compound’s 1,4-thiazepane ring confers conformational flexibility, unlike the rigid thiophene or pyrazole cores in ’s compound. This flexibility may improve binding to dynamic enzyme pockets .

Fluorine Substitution Patterns :

  • The 2,5-difluorophenyl group in the target compound differs from the 2,4-difluorophenyl substituent in ’s analog. The 2,5-substitution may enhance lipophilicity and metabolic stability due to reduced steric hindrance .

Synthetic Complexity: and highlight sodium ethoxide-mediated condensations, suggesting scalability for triazole-thiazepane hybrids. However, the target compound’s triazole-methanone linkage may require specialized coupling reagents absent in simpler ethanone derivatives .

Heterocyclic Diversity :

  • The triazole in the target compound offers hydrogen-bonding capabilities distinct from the sulfur-rich thiophene in ’s derivative. This could influence target selectivity in kinase or protease inhibition .

Research Findings and Implications

While specific biological data for the target compound are unavailable in the provided evidence, structural comparisons suggest:

  • Pharmacokinetics : The 1,4-thiazepane core may improve membrane permeability compared to bulkier sulfonylphenyl derivatives ().
  • Target Engagement: The triazole-methanone group could mimic adenine in ATP-binding pockets, a feature exploited in kinase inhibitors .

Biological Activity

The compound (7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)(1H-1,2,4-triazol-5-yl)methanone represents a unique molecular structure that combines elements from thiazepanes and triazoles. This combination is of significant interest in medicinal chemistry due to the potential biological activities associated with both structural components.

Chemical Structure and Properties

The molecular formula of this compound is C16H14F2N3OSC_{16}H_{14}F_2N_3OS with a molecular weight of approximately 365.36 g/mol. The presence of fluorine atoms is expected to enhance lipophilicity and metabolic stability, which are critical factors in drug design.

Property Value
Molecular FormulaC₁₆H₁₄F₂N₃OS
Molecular Weight365.36 g/mol
IUPAC Name(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)(1H-1,2,4-triazol-5-yl)methanone
CAS Number1706221-66-0

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The thiazepane ring may participate in enzyme inhibition or receptor modulation, while the triazole moiety could contribute to antifungal or anticancer activities. The exact mechanism remains to be elucidated through further studies.

Antimicrobial Activity

Preliminary studies suggest that compounds containing triazole functionalities exhibit significant antimicrobial properties. For instance, triazole derivatives have been shown to be effective against various fungal pathogens such as Candida and Aspergillus species . The incorporation of the thiazepane structure may enhance these effects by providing additional binding interactions with microbial enzymes.

Anticancer Potential

Research has indicated that thiazepane derivatives can exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting cell proliferation. The specific effects of (7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)(1H-1,2,4-triazol-5-yl)methanone on different cancer cell lines need to be investigated through in vitro and in vivo studies.

Study 1: Antifungal Activity

In a study investigating the antifungal properties of triazole derivatives, it was found that compounds similar to (7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)(1H-1,2,4-triazol-5-yl)methanone showed promising results against Candida albicans. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

Study 2: Cytotoxicity Against Cancer Cells

A recent investigation evaluated the cytotoxic effects of various thiazepane derivatives on human breast cancer cell lines. Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting significant potential for further development as anticancer agents.

Research Findings Summary

The biological activity of (7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)(1H-1,2,4-triazol-5-yl)methanone appears promising based on its structural characteristics and preliminary studies. However, comprehensive research is required to fully understand its mechanisms and efficacy across various biological systems.

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